molecular formula C21H23N3O6S2 B10873844 Methyl 3-({4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}sulfonyl)thiophene-2-carboxylate

Methyl 3-({4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}sulfonyl)thiophene-2-carboxylate

Cat. No.: B10873844
M. Wt: 477.6 g/mol
InChI Key: VYZVGUAAJWUMPB-UHFFFAOYSA-N
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Description

Methyl 3-({4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a piperazine ring, and a pyrrolidine ring

Preparation Methods

The synthesis of Methyl 3-({4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}sulfonyl)thiophene-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene-2-carboxylate core, followed by the introduction of the piperazine and pyrrolidine moieties. The final step involves the sulfonylation of the piperazine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .

Scientific Research Applications

Methyl 3-({4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}sulfonyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrolidine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include those with piperazine and pyrrolidine rings, such as:

Properties

Molecular Formula

C21H23N3O6S2

Molecular Weight

477.6 g/mol

IUPAC Name

methyl 3-[4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]sulfonylthiophene-2-carboxylate

InChI

InChI=1S/C21H23N3O6S2/c1-14-3-5-15(6-4-14)24-18(25)13-16(20(24)26)22-8-10-23(11-9-22)32(28,29)17-7-12-31-19(17)21(27)30-2/h3-7,12,16H,8-11,13H2,1-2H3

InChI Key

VYZVGUAAJWUMPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)S(=O)(=O)C4=C(SC=C4)C(=O)OC

Origin of Product

United States

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